

Fiscalin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A is a complex indole alkaloid produced by the fungus Neosartorya fischeri. First identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor, its intricate molecular architecture and stereochemistry are of significant interest to medicinal chemists and drug development professionals. This document provides a detailed overview of the chemical structure, absolute stereochemistry, and methods of structural elucidation of **Fiscalin A**. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and analysis, and visualizations of its structure and relevant biological pathways.

Chemical Structure and Properties

Fiscalin A belongs to the fumiquinazoline family of alkaloids, characterized by a core structure that fuses an indole moiety with an anthranilic acid-derived tricyclic system.[1][2] This intricate assembly of multiple heterocyclic rings results in a rigid, three-dimensional scaffold.

The molecular formula of **Fiscalin A** is $C_{26}H_{27}N_5O_4$.[3] Its systematic IUPAC name is (1S,4R)-4-[[(2S,3aR,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione.

Physicochemical Properties



The following table summarizes the key physicochemical properties of **Fiscalin A**.

Property	Value	Reference
Molecular Formula	C26H27N5O4	[3]
Molecular Weight	473.52 g/mol	
Appearance	White, crystalline solid	_
Biological Source	Neosartorya fischeri	[2][4]
Biological Activity	Substance P inhibitor at the neurokinin-1 (NK-1) receptor (Ki = 57 μM)	[2]

Stereochemistry

The biological activity of many natural products is intrinsically linked to their specific three-dimensional arrangement of atoms. **Fiscalin A** possesses multiple chiral centers, and its absolute configuration has been unequivocally determined through X-ray crystallography and chiral amino acid analysis.[2]

The IUPAC name precisely defines the stereochemistry at each of the five stereocenters:

- 1S, 4R on the pyrazino[2,1-b]quinazoline-3,6-dione core.
- 2'S, 3a'R, 4'S on the imidazo[1,2-a]indol-4-yl moiety.

The precise spatial orientation of the substituents at these centers is crucial for its interaction with the NK-1 receptor.

Caption: 2D structure of **Fiscalin A** with key stereocenters indicated.

Spectroscopic and Crystallographic Data

The structure of **Fiscalin A** was elucidated using a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural verification of **Fiscalin A**. The following tables summarize the expected chemical shifts.

Note: The specific chemical shift and coupling constant values are found in the primary literature and may vary slightly based on the solvent and instrument used. The data presented here are representative.

Table 2: 1H NMR Spectroscopic Data for Fiscalin A

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data sourced from primary literature			

Table 3: 13C NMR Spectroscopic Data for Fiscalin A

Carbon Assignment	Chemical Shift (δ, ppm)
Data sourced from primary literature	

X-ray Crystallography

The absolute configuration of **Fiscalin A** was definitively established by single-crystal X-ray crystallography.[2] This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the complex heterocyclic framework and the relative and absolute stereochemistry.

Table 4: Crystallographic Data for Fiscalin A



Parameter	Value
Crystal System	Data sourced from primary literature
Space Group	Data sourced from primary literature
Unit Cell Dimensions	
a	Data sourced from primary literature
b	Data sourced from primary literature
С	Data sourced from primary literature
α, β, γ	Data sourced from primary literature
Z	Data sourced from primary literature
R-factor	Data sourced from primary literature

Experimental Protocols

The following sections describe the generalized protocols for the isolation and structural elucidation of **Fiscalin A**, based on established methodologies for natural products.

Isolation of Fiscalin A from Neosartorya fischeri

Fiscalin A is a secondary metabolite produced by the fungus Neosartorya fischeri. The general workflow for its isolation is as follows:

- Fermentation: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The culture broth and/or mycelial mass are extracted with an organic solvent, typically ethyl acetate, to partition the metabolites from the aqueous medium.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate **Fiscalin A** from other metabolites. This multi-step process often includes:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform an initial fractionation of the

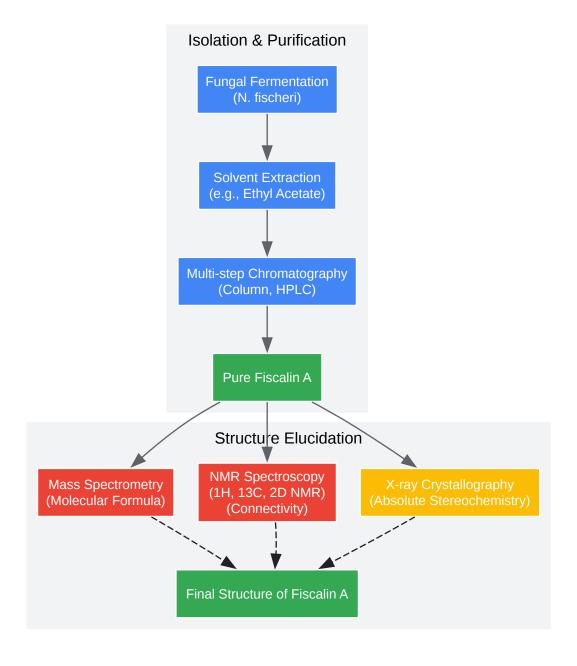


extract.

 High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase (e.g., C18) or normal-phase column with a specific isocratic or gradient solvent system to yield pure Fiscalin A.[2]

Structural Elucidation Workflow

The determination of the complex structure of **Fiscalin A** follows a standard analytical workflow for natural products.





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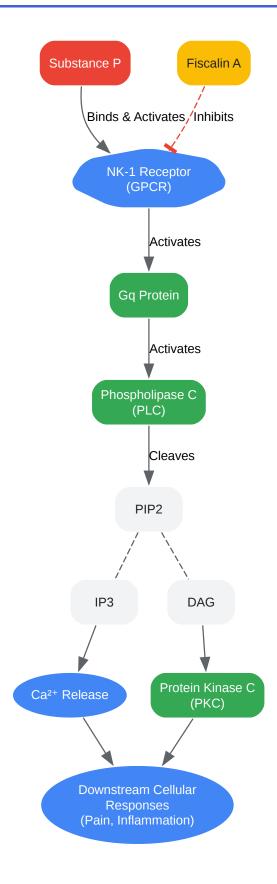
Caption: Workflow for the isolation and structural elucidation of **Fiscalin A**.

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₂₆H₂₇N₅O₄).
- NMR Spectroscopy: A suite of NMR experiments is conducted to piece together the carbonhydrogen framework.
 - ¹H NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts and coupling constants.
 - 13C NMR: Determines the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final planar structure.
- X-ray Crystallography: A single crystal of pure Fiscalin A is grown and analyzed by X-ray diffraction. This experiment provides an unambiguous three-dimensional model of the molecule, confirming the connectivity and, most importantly, determining the absolute configuration of all stereocenters.[2]

Biological Context: Substance P / NK-1 Receptor Signaling Pathway

Fiscalin A's primary reported biological activity is the inhibition of substance P binding to the neurokinin-1 receptor (NK-1R).[2] The NK-1R is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand substance P, initiates a cascade of intracellular signaling events. This pathway is implicated in pain transmission, inflammation, and mood regulation.[5] [6] By blocking this interaction, **Fiscalin A** can modulate these physiological processes.





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Caption: Inhibition of the Substance P/NK-1R signaling pathway by Fiscalin A.



Conclusion

Fiscalin A is a structurally complex and stereochemically rich natural product with significant potential for further investigation in drug discovery, particularly in areas involving the neurokinin-1 receptor. This guide has provided a detailed technical overview of its chemical structure, stereochemistry, and the experimental basis for its characterization. The provided data and protocols serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

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